PWT33597, also known as VDC-597, is a novel chemical compound characterized as an orally bioavailable dual inhibitor of phosphatidylinositide 3-kinase alpha and mammalian target of rapamycin. This compound exhibits potential antineoplastic activity by selectively inhibiting both pathways, which are crucial in tumor cell growth and survival. The inhibition of these pathways may lead to apoptosis in tumor cells that overexpress phosphatidylinositide 3-kinase and mammalian target of rapamycin, making PWT33597 a candidate for cancer therapy .
PWT33597 is classified under small molecule inhibitors targeting the phosphatidylinositide 3-kinase/mammalian target of rapamycin signaling pathway. It was developed through extensive research aimed at enhancing the efficacy and specificity of cancer treatments targeting these pathways . The compound is synthesized from various chemical precursors, leading to its classification as a synthetic organic compound.
The synthesis of PWT33597 involves several key steps that utilize chiral chromatographic techniques for the isolation of intermediates. The process begins with the preparation of specific precursors, followed by multi-step reactions that include cyclization and functional group modifications. Notably, the synthesis employs techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
The detailed synthesis process can be outlined as follows:
PWT33597 possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula and structure details can be summarized as follows:
The three-dimensional conformation of PWT33597 has been analyzed using computational methods such as density functional theory (DFT), providing insights into its electronic properties and potential binding interactions with target enzymes .
PWT33597 undergoes specific chemical reactions that facilitate its interaction with phosphatidylinositide 3-kinase alpha and mammalian target of rapamycin. The primary reactions include:
These reactions are critical for understanding how PWT33597 exerts its antitumor effects .
The mechanism of action for PWT33597 involves dual inhibition of the phosphatidylinositide 3-kinase alpha and mammalian target of rapamycin pathways. Upon administration, PWT33597 selectively inhibits these pathways, leading to:
Studies have demonstrated that tumors expressing high levels of phosphatidylinositide 3-kinase alpha are particularly sensitive to treatment with PWT33597 .
The physical and chemical properties of PWT33597 are essential for its application in research:
These properties influence how PWT33597 is handled in laboratory settings and its effectiveness in biological assays.
PWT33597 is primarily utilized in scientific research focused on cancer therapy due to its ability to inhibit critical signaling pathways involved in tumorigenesis. Its applications include:
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling axis is a critically dysregulated pathway in numerous cancers, driving tumor proliferation, survival, and metabolic adaptation. PI3Kα, a key catalytic isoform, activates downstream effectors including AKT and mTORC1/2, facilitating oncogenesis through unchecked cellular growth and protein synthesis. First-generation PI3K inhibitors exhibited limited efficacy due to compensatory mTOR activation and feedback loops, prompting the development of dual PI3K/mTOR inhibitors to achieve comprehensive pathway suppression. PWT33597 (also designated VDC-597) emerged from this rational design paradigm as an orally bioavailable dual inhibitor synthesized to concurrently target PI3Kα and mTOR kinase domains. Its discovery by Pathway Therapeutics addressed the need for agents capable of sustained pathway blockade across diverse genetic backgrounds, with preclinical data confirming superior tumor distribution and robust target engagement compared to selective PI3K or mTOR inhibitors [1] [7].
PWT33597 belongs to the ATP-competitive class of kinase inhibitors, classified as a Type I inhibitor due to its binding to the active kinase conformation (DFG-Asp in, αC-helix in). This classification is defined by its interaction with the hinge region of PI3Kα and mTOR, occupying the adenine-binding pocket while forming critical hydrogen bonds with valine and glutamate residues. Structurally, it is categorized as a small-molecule benzimidazole derivative with a molecular weight of 684.73 g/mol (mesylate salt form). Its chemical properties include high solubility in dimethyl sulfoxide (DMSO) and stability under standard storage conditions (-20°C), facilitating preclinical investigation. Among kinase inhibitors, PWT33597 demonstrates exceptional selectivity for PI3Kα and mTOR over other lipid kinases, protein kinases, and pharmacologically relevant off-targets at biologically active concentrations [1] [2] [9].
Table 1: Key Physicochemical Properties of PWT33597 Mesylate
Property | Value |
---|---|
CAS Number (mesylate) | 1246203-36-0 |
Molecular Formula | C₂₆H₃₀F₂N₈O₄S (free base) |
Molecular Weight | 684.73 g/mol |
Exact Mass | Not specified |
Elemental Analysis | C, 47.36%; H, 5.01%; F, 5.55%; N, 16.36%; O, 16.36%; S, 9.36% |
Solubility | Soluble in DMSO |
Purity | >98% |
Storage Stability | >5 years at -20°C |
The molecular architecture of PWT33597 underlies its mechanism and efficacy. Its core structure features a difluoromethyl-benzimidazole moiety linked to a triazine ring and a dimethylaminoethyl sulfonamide group. The IUPAC name is N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethane-1-sulfonamide mesylate. Key functional elements include:
Functionally, PWT33597 disrupts oncogenic signaling by simultaneously inhibiting PI3Kα-mediated PIP3 production and mTORC1/2 kinase activity. This dual blockade prevents AKT phosphorylation and downstream effectors (S6K, 4EBP1), inducing tumor cell apoptosis and growth arrest in PI3K/mTOR-hyperactive malignancies. In xenograft models, it demonstrates profound suppression of pathway biomarkers (e.g., p-AKT, p-S6) and significant tumor regression. Its efficacy spans cancers with PIK3CA mutations, PTEN loss, or receptor tyrosine kinase hyperactivity, positioning it as a versatile candidate for single-agent or combination therapy [1] [3] [6].
Table 2: Preclinical Efficacy Profile of PWT33597 in Oncogenic Pathways
Pathway Component | Effect of PWT33597 | Functional Outcome |
---|---|---|
PI3Kα (p110α) | ATP-competitive inhibition | Reduced PIP3 production |
mTORC1 | Allosteric and catalytic inhibition | Suppressed p-S6K/p-4EBP1 |
mTORC2 | Disruption of complex assembly | Impaired p-AKT (Ser473) |
Protein Synthesis | Downregulation of ribosomal biogenesis | Cell cycle arrest at G1 phase |
Apoptosis Regulation | BAD activation, Bcl-2 suppression | Caspase-3/7 induction |
PWT33597 distinguishes itself among dual inhibitors through its balanced enzymatic inhibition (IC₅₀ < 10 nM for both targets) and favorable pharmacokinetic profile. Unlike first-generation agents like dactolisib (NVP-BEZ235), which exhibits off-target activity against DNA-PK, PWT33597 maintains high selectivity, minimizing toxicity risks. Its mesylate salt formulation enhances oral bioavailability, facilitating sustained tumor exposure in preclinical pharmacokinetic studies. In contrast to rapalogs (e.g., temsirolimus), which inhibit only mTORC1, PWT33597’s dual targeting circumvents compensatory PI3K-AKT activation—a key resistance mechanism. Current clinical evaluation (Phase I/II trials) focuses on its synergy with anthracyclines and other targeted agents, leveraging its mechanism to overcome therapeutic escape [1] [4] [5].
As of 2025, PWT33597 remains under investigation in combination regimens. Patent WO2014031649A1 highlights its potential to mitigate anthracycline-induced cardiotoxicity when co-administered with lapatinib or rapamycin analogs, suggesting broader therapeutic utility beyond direct antitumor effects. Its development exemplifies the rational evolution of kinase inhibitors: from single-target agents to multi-nodal pathway blockers addressing complex signaling redundancies [4].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3